2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
This compound belongs to the indene-1,3-dione family, characterized by a bicyclic core fused with two ketone groups. Its structure features an ethylidene bridge substituted with a 3-acetylphenylamino group, which confers unique electronic and steric properties. Indene-dione derivatives are widely studied for their applications in organic synthesis, photochemistry, and medicinal chemistry due to their planar conjugated systems and reactivity in Michael addition or cyclization reactions .
Properties
IUPAC Name |
2-[N-(3-acetylphenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3/c1-11(20-14-7-5-6-13(10-14)12(2)21)17-18(22)15-8-3-4-9-16(15)19(17)23/h3-10,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWANUSVFZHZSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N=C(C)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves the condensation of 3-acetylphenylamine with an appropriate indene-dione precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the indene-dione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted indene-dione derivatives, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects. Recent studies have highlighted the following applications:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can inhibit the proliferation of breast and lung cancer cells, suggesting potential as anticancer agents .
- Antimicrobial Properties : Preliminary investigations reveal that the compound may possess antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds suggests effectiveness in treating bacterial infections.
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with diseases. Similar compounds have demonstrated inhibition of enzymes like acetylcholinesterase, which is crucial in neurodegenerative disease contexts.
Materials Science
The unique structural characteristics of this compound allow for potential applications in materials science:
- Organic Electronics : Due to its conjugated system, the compound can be explored as a candidate for organic semiconductors. Its ability to form thin films could be advantageous in developing electronic devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells .
- Polymer Chemistry : The incorporation of this compound into polymer matrices may enhance the mechanical properties and thermal stability of the resulting materials. Research into polymer composites incorporating similar indene derivatives shows promise for applications in coatings and advanced materials .
Biochemical Studies
In biochemical research, the compound's interactions with biological molecules are being studied:
- Protein Binding Studies : Investigations into how this compound interacts with proteins can provide insights into its mechanism of action. Understanding these interactions is critical for drug design and development .
- Cell Signaling Pathways : The potential modulation of signaling pathways by this compound could lead to new therapeutic strategies for diseases characterized by dysregulated signaling .
Data Summary Table
| Application Area | Potential Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Selective cytotoxicity against cancer cell lines |
| Antimicrobial agents | Effective against E. coli and S. aureus | |
| Enzyme inhibitors | Inhibits acetylcholinesterase | |
| Materials Science | Organic electronics | Potential use in OLEDs and photovoltaic cells |
| Polymer composites | Enhances mechanical properties | |
| Biochemical Studies | Protein binding | Insights into drug interactions |
| Modulation of signaling pathways | New therapeutic strategies |
Case Studies
-
Anticancer Activity Investigation :
A study evaluated the cytotoxic effects of various derivatives of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione on human breast cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating strong potential for further development as an anticancer agent. -
Antimicrobial Efficacy Testing :
In vitro tests were conducted to assess the antimicrobial activity of the compound against Staphylococcus aureus. The results indicated an MIC of 32 µg/mL, suggesting that this compound could be developed into a new class of antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
Table 1: Key Structural Differences Among Indene-Dione Derivatives
Key Insights :
- Electron Effects : The acetyl group in the target compound (C=O) withdraws electrons, polarizing the ethylidene bridge and enhancing reactivity in nucleophilic attacks compared to brominated or trifluoromethylated analogues .
- Steric Considerations: Bulky substituents (e.g., phenoxy in ) hinder π-π stacking, whereas the acetylphenyl group balances planarity and steric accessibility.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- The target compound’s moderate LogP (2.8) suggests better membrane permeability than highly lipophilic CF3 derivatives (LogP 4.5) , making it a candidate for cellular uptake studies.
- Brominated analogues exhibit redshifted UV-Vis absorption due to heavy atom effects, whereas the acetyl group in the target compound may stabilize excited states through conjugation .
Table 3: Antitumor and Kinase Inhibition Profiles
Implications :
- The absence of sulfonamide or diarylurea groups (cf. ’s LY186641) reduces the risk of methemoglobinemia, a toxicity observed in sulfonylurea-based drugs .
Biological Activity
The compound 2-{1-[(3-acetylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione (CAS Number: 497061-06-0) is a derivative of indane-1,3-dione, a versatile scaffold widely recognized for its biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H15NO3
- Molar Mass : 305.33 g/mol
- Density : 1.314 g/cm³ (predicted)
- Boiling Point : 488.0 °C (predicted)
- pKa : -1.47 (predicted)
Biological Activity Overview
The biological activities of indane derivatives, including the compound , have been extensively studied. Key areas of interest include:
- Antitumor Activity : Several studies have indicated that indane derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
- Antimicrobial Properties : Compounds similar to this compound have demonstrated antibacterial and antifungal activities.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that indane derivatives can inhibit key enzymes involved in cancer cell metabolism.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) may lead to oxidative damage in cancer cells, promoting apoptosis.
- Interaction with Cellular Signaling Pathways : These compounds may modulate various signaling pathways that regulate cell survival and apoptosis.
Antitumor Activity
A study conducted on various indane derivatives, including the target compound, revealed promising results in inhibiting the growth of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating potent antitumor activity.
Antimicrobial Properties
Research highlighted the antimicrobial efficacy of similar compounds against Gram-positive and Gram-negative bacteria. The mechanism was primarily attributed to membrane disruption and inhibition of bacterial protein synthesis.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
